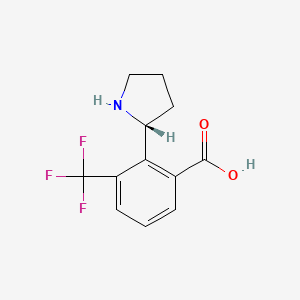![molecular formula C9H8ClN3O2 B13327372 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13327372.png)
6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a but-3-yn-1-yl group attached to an amino group, a chlorine atom at the 2-position, and a carboxylic acid group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and but-3-yn-1-amine.
Formation of Intermediate: The but-3-yn-1-amine is reacted with 2-chloropyrimidine under basic conditions to form the intermediate 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and choice of solvents to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The but-3-yn-1-yl group can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the alkyne group to alkanes or alkenes.
Coupling Reactions: The compound can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds with other alkynes or aryl halides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), catalysts (e.g., palladium on carbon).
Coupling Reactions: Catalysts (e.g., palladium acetate), ligands (e.g., triphenylphosphine), bases (e.g., triethylamine), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Alcohols, carboxylic acids.
Reduction: Alkanes, alkenes.
Coupling: Extended carbon-carbon bonded compounds.
科学研究应用
6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, viral infections, and inflammatory disorders.
Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Material Science: The compound is utilized in the development of novel materials with specific properties such as conductivity, fluorescence, and catalytic activity.
作用机制
The mechanism of action of 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. It can also modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways. Additionally, the compound may interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
- 6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid
- 6-[(But-3-yn-1-yl)amino]-2-bromopyrimidine-4-carboxylic acid
- 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-5-carboxylic acid
Uniqueness
6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the but-3-yn-1-yl group and the carboxylic acid functionality allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
属性
分子式 |
C9H8ClN3O2 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC 名称 |
6-(but-3-ynylamino)-2-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-3-4-11-7-5-6(8(14)15)12-9(10)13-7/h1,5H,3-4H2,(H,14,15)(H,11,12,13) |
InChI 键 |
KNNBHXKFNQMKFQ-UHFFFAOYSA-N |
规范 SMILES |
C#CCCNC1=NC(=NC(=C1)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




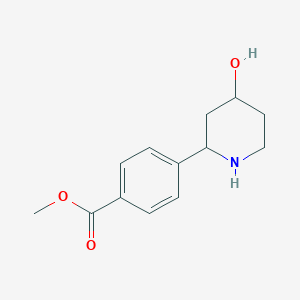
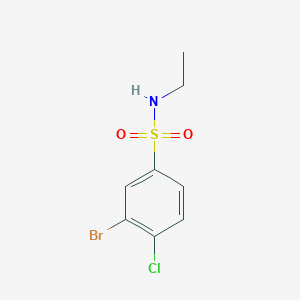
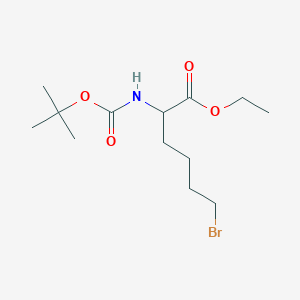
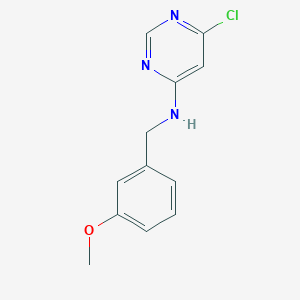

![Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13327336.png)
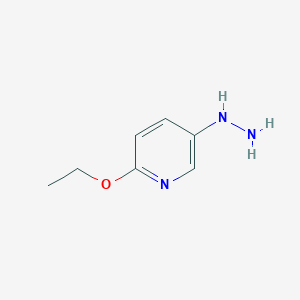
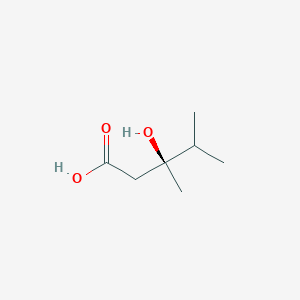
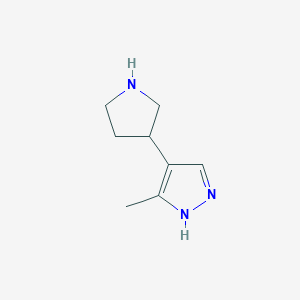
![2-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B13327352.png)
![1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13327356.png)
